Ethyl 9H-fluorene-3-carbodithioate
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Overview
Description
Ethyl 9H-fluorene-3-carbodithioate is a chemical compound with the molecular formula C16H14S2 It is known for its unique structure, which includes a fluorene backbone and a carbodithioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 9H-fluorene-3-carbodithioate typically involves the reaction of 9H-fluorene-3-carbodithioic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 9H-fluorene-3-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a thioether.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkyl or aryl derivatives of the original compound.
Scientific Research Applications
Ethyl 9H-fluorene-3-carbodithioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Mechanism of Action
The mechanism of action of ethyl 9H-fluorene-3-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the fluorene backbone provides stability and enhances the compound’s ability to interact with biological membranes .
Comparison with Similar Compounds
9H-Fluorene-3-carbodithioic acid: The parent compound from which ethyl 9H-fluorene-3-carbodithioate is derived.
Ethyl 9H-fluorene-2-carbodithioate: A structural isomer with the carbodithioate group at a different position on the fluorene ring.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
60599-16-8 |
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Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
ethyl 9H-fluorene-3-carbodithioate |
InChI |
InChI=1S/C16H14S2/c1-2-18-16(17)13-8-7-12-9-11-5-3-4-6-14(11)15(12)10-13/h3-8,10H,2,9H2,1H3 |
InChI Key |
YFEIGECSTVZFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)C1=CC2=C(CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
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